6-(4-fluorophenyl)-N-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-Fluorophenyl)-N-(4-methylphenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and various phenyl and fluorophenyl substituents. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-N-(4-methylphenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Formation of the Thiadiazine Ring: The thiadiazine ring is formed by reacting the triazole intermediate with sulfur-containing reagents such as thiourea or thiosemicarbazide.
Substitution Reactions: The phenyl and fluorophenyl groups are introduced through substitution reactions using appropriate halogenated precursors and catalysts.
Amidation: The carboxamide group is introduced through an amidation reaction involving the corresponding carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methylphenyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the triazole and thiadiazine rings, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenated precursors and catalysts such as palladium on carbon are often employed.
Major Products
Oxidation Products: Oxidized derivatives of the phenyl and methylphenyl groups.
Reduction Products: Reduced derivatives of the triazole and thiadiazine rings.
Substitution Products: Various substituted derivatives depending on the substituents introduced.
Scientific Research Applications
6-(4-Fluorophenyl)-N-(4-methylphenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitubercular agent, particularly as an inhibitor of shikimate dehydrogenase.
Biological Research: It is investigated for its antiproliferative activities against various cancer cell lines.
Chemical Research: The compound is used in structure-activity relationship (SAR) studies to optimize its biological activity and develop novel derivatives.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-N-(4-methylphenyl)-3-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways:
Inhibition of Shikimate Dehydrogenase: The compound inhibits shikimate dehydrogenase, an essential enzyme in the biosynthesis of chorismate, which is a precursor for the synthesis of aromatic amino acids in bacteria.
Antiproliferative Activity: The compound exhibits antiproliferative activity by interfering with cellular processes in cancer cells, potentially through the inhibition of key enzymes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-(4-Methylphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound lacks the fluorophenyl group but shares the core triazolothiadiazine structure.
6-(3,4-Dimethoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: This compound has dimethoxy substituents instead of fluorophenyl and methylphenyl groups.
Properties
Molecular Formula |
C24H20FN5OS |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-N-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C24H20FN5OS/c1-15-7-13-19(14-8-15)26-23(31)21-20(16-9-11-18(25)12-10-16)29-30-22(27-28-24(30)32-21)17-5-3-2-4-6-17/h2-14,20-21,29H,1H3,(H,26,31) |
InChI Key |
AXAHRYFXVOUNGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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